molecular formula C15H17N3 B4461414 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine

4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine

Cat. No. B4461414
M. Wt: 239.32 g/mol
InChI Key: CDQIXGVFUXIZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine, also known as MPP, is a chemical compound that belongs to the pyrimidine family. It has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. MPP has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of brain function.

Mechanism of Action

The exact mechanism of action of 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine is not fully understood, but it is thought to act primarily as a dopamine reuptake inhibitor. This means that it blocks the reuptake of dopamine from the synapse, leading to increased dopamine levels and enhanced neurotransmission. 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to have some affinity for other neurotransmitter systems, such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to have a range of biochemical and physiological effects, particularly on the central nervous system. It has been shown to increase dopamine levels in various brain regions, including the striatum and prefrontal cortex. This increase in dopamine has been linked to enhanced cognitive function, such as improved working memory and attention. 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to have some effects on other neurotransmitter systems, such as serotonin and norepinephrine, which may contribute to its overall effects on brain function.

Advantages and Limitations for Lab Experiments

4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine has several advantages for use in scientific research. It is a potent and selective dopamine reuptake inhibitor, making it a valuable tool for investigating the role of dopamine in various aspects of brain function. 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been shown to have relatively low toxicity, making it a safer alternative to some other dopamine reuptake inhibitors. However, there are also some limitations to the use of 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine in lab experiments. It has a relatively short half-life, meaning that its effects are relatively short-lived. Additionally, 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine has some affinity for other neurotransmitter systems, which may complicate the interpretation of its effects on dopamine function.

Future Directions

There are several potential future directions for research on 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine. One area of interest is the role of 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine in addiction and substance abuse. 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine has been shown to affect dopamine function, which is known to play a key role in addiction and substance abuse. Investigating the effects of 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine on these processes could provide valuable insights into the underlying mechanisms of addiction. Another potential area of research is the use of 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine as a tool for studying the neural mechanisms underlying cognition and emotion. By selectively manipulating dopamine function, 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine could be used to investigate the role of dopamine in various aspects of brain function. Finally, there is also potential for the development of new drugs based on the structure of 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine. By modifying the structure of 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine, it may be possible to develop more potent and selective dopamine reuptake inhibitors that could be used to treat a range of neurological and psychiatric disorders.

Scientific Research Applications

4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine has been used extensively in scientific research, particularly in studies related to the central nervous system. It has been found to have a range of effects on neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These effects have made 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine a valuable tool for investigating various aspects of brain function, such as cognition, emotion, and motivation.

properties

IUPAC Name

4-(4-methylphenyl)-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-12-4-6-13(7-5-12)14-8-9-16-15(17-14)18-10-2-3-11-18/h4-9H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQIXGVFUXIZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.